molecular formula C8H6BrN3O2 B13025505 2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)aceticacid

2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)aceticacid

Katalognummer: B13025505
Molekulargewicht: 256.06 g/mol
InChI-Schlüssel: AYIVUNNRDQPKPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetic acid is a heterocyclic compound that features a brominated pyrrolo-triazine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetic acid typically involves the bromination of pyrrolo[2,1-f][1,2,4]triazine followed by the introduction of an acetic acid moiety. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the desired position on the pyrrolo-triazine ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for scalability, including the use of automated systems for reagent addition and temperature control .

Analyse Chemischer Reaktionen

Types of Reactions

2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative .

Wissenschaftliche Forschungsanwendungen

2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetic acid involves its interaction with specific molecular targets. In medicinal chemistry, it often acts as an inhibitor of enzymes such as kinases by binding to their active sites. This binding can disrupt the enzyme’s normal function, leading to therapeutic effects such as the inhibition of cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetic acid is unique due to the presence of both the bromine atom and the acetic acid moiety. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science .

Eigenschaften

Molekularformel

C8H6BrN3O2

Molekulargewicht

256.06 g/mol

IUPAC-Name

2-(7-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetic acid

InChI

InChI=1S/C8H6BrN3O2/c9-6-2-1-5-4-10-7(3-8(13)14)11-12(5)6/h1-2,4H,3H2,(H,13,14)

InChI-Schlüssel

AYIVUNNRDQPKPJ-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C=NC(=NN2C(=C1)Br)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.